

Flow Synthesis of Azetine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Azetine
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The azetidine scaffold is a valuable motif in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties. The development of efficient and scalable methods for the synthesis and functionalization of azetidines and their unsaturated precursors, azetines, is of significant interest. Continuous flow chemistry provides a powerful platform to address the challenges associated with the synthesis of these strained four-membered rings, enabling enhanced safety, reproducibility, and scalability. This document provides detailed application notes and protocols for the flow synthesis of various azetine derivatives.

Application Notes

Continuous flow synthesis offers several advantages for the preparation of azetine derivatives. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the safe handling of reactive intermediates and the optimization of reaction conditions to maximize yield and minimize byproduct formation. Photochemical transformations and reactions involving highly reactive organometallic species are particularly well-suited for flow reactors, which provide efficient irradiation and rapid mixing.

Key applications of flow synthesis in this area include:

- C-2 Functionalization of Azetines: A robust method for the synthesis of 2-substituted azetines has been developed using a continuous flow process.^{[1][2][3][4]} This protocol involves the

lithiation of N-Boc-3-iodoazetidine to generate a C2-lithiated azetine intermediate, which is then trapped with various electrophiles.[3][4]

- **Photochemical Thiolation of 2-Azetines:** A continuous flow photochemical approach enables the anti-Markovnikov hydroalkylation and arylthiolation of 2-azetines.[5] This method relies on the light-promoted radical addition of thiyl radicals to the azetine double bond, offering a rapid and scalable route to functionalized azetidines.[5]
- **Acid-Catalyzed Hydration of 2-Azetines:** A waste-minimized continuous flow process has been established for the synthesis of β -aminocarbonyls through the acid-catalyzed hydration of N-Boc-2-azetines.[6] This method often allows for the recovery and reuse of the acidic aqueous phase, enhancing the sustainability of the process.[6]
- **Hydrogenation of 2-Azetines:** The continuous flow hydrogenation of the azetine ring provides access to C2-functionalized azetidines, which can be challenging to synthesize through direct lithiation and trapping sequences.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key flow synthesis protocols for azetine derivatives.

Table 1: Continuous Flow Synthesis of 2-Substituted Azetidines from N-Boc-3-iodoazetidine[8]

Electrophile	Flow Rate (Substrate)	Flow Rate (LDA)	Residence Time (R1)	Residence Time (R2)	Temperature (°C)	Yield (%)
Benzophenone	4 mL/min	1 mL/min	9.4 s	10.4 s	0	85
Acetone	4 mL/min	1 mL/min	9.4 s	10.4 s	0	75
Benzaldehyde	4 mL/min	1 mL/min	9.4 s	10.4 s	0	78
Weinreb Amide	4 mL/min	1 mL/min	9.4 s	10.4 s	0	65

Table 2: Photochemical Flow Thiolation of N-Boc-2-azetine[5]

Thiol/Disulfide	Photosensitizer	Wavelength (nm)	Residence Time	Temperature	Yield (%)
Thiophenol	None	365	10 min	Room Temp	95
4-Methylthiophenol	None	365	10 min	Room Temp	92
2-Naphthalenethiol	None	365	10 min	Room Temp	88
Ethanethiol	Benzophenone (10 mol%)	365	20 min	Room Temp	75

Experimental Protocols

Protocol 1: General Procedure for the Continuous Flow Synthesis of 2-Substituted Azetines[8]

This protocol describes the generation of a C2-lithiated azetine intermediate followed by electrophilic trapping.

Flow Setup: A flow microreactor system is assembled using two T-shaped micromixers (M1 and M2) and two microtube reactors (R1 and R2). The entire setup is cooled to 0 °C in a cooling bath.

Solutions:

- Solution A: N-Boc-3-iodoazetidene (0.0875 M in CPME)
- Solution B: Lithium diisopropylamide (LDA) (0.7 M in CPME)
- Solution C: Electrophile (various concentrations in CPME)

Procedure:

- Solution A is pumped at a flow rate of 4 mL/min and Solution B at 1 mL/min into the first micromixer (M1).
- The resulting mixture flows through the first reactor (R1), with a residence time of 9.4 seconds, to generate the C2-lithiated azetine.
- This intermediate solution is then mixed with Solution C (electrophile) in the second micromixer (M2).
- The final reaction mixture passes through the second reactor (R2) with a residence time of 10.4 seconds to allow for the reaction to complete.
- The output from R2 is collected and quenched for analysis and purification.

Protocol 2: General Procedure for the Photochemical Flow Thiolation of 2-Azetines[5]

This protocol details the anti-Markovnikov hydrothiolation of 2-azetines.

Flow Setup: A photochemical flow reactor equipped with a UV-A lamp (365 nm) is used. The reactor consists of a micro-channel plate to ensure efficient irradiation of the reaction mixture.

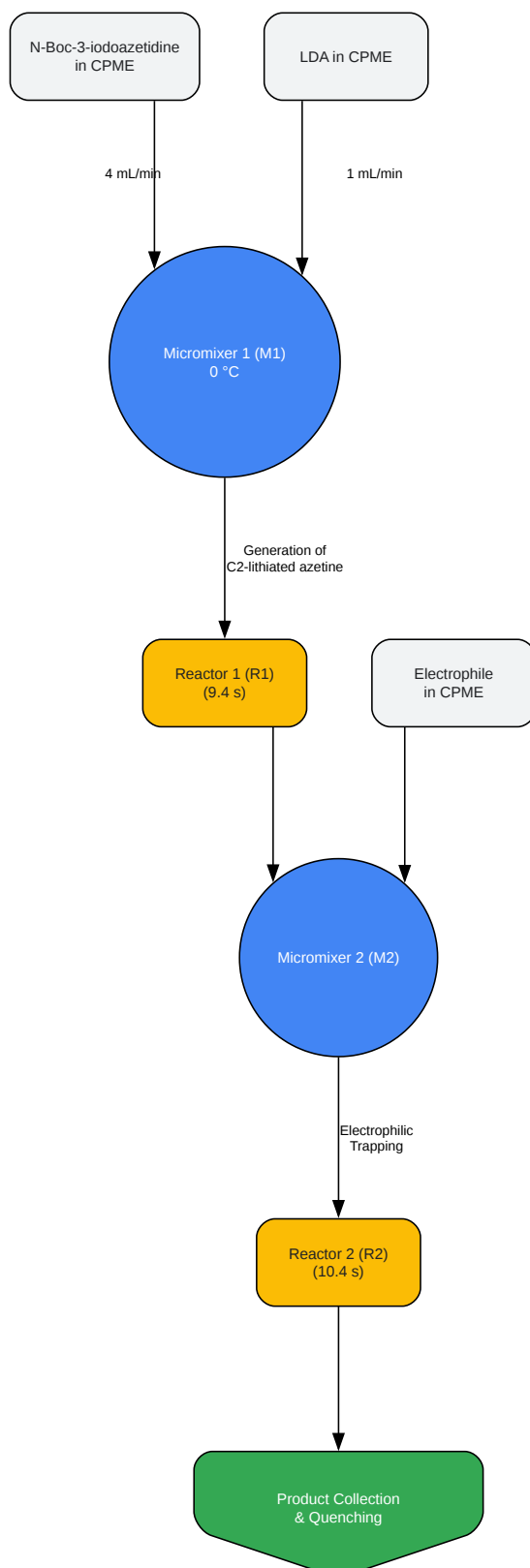
Solutions:

- A solution of the 2-azetine and the corresponding thiol or disulfide in a suitable solvent (e.g., acetonitrile) is prepared. For reactions with aliphatic thiols and unsubstituted N-Boc-2-azetine, benzophenone is added as a photosensitizer.

Procedure:

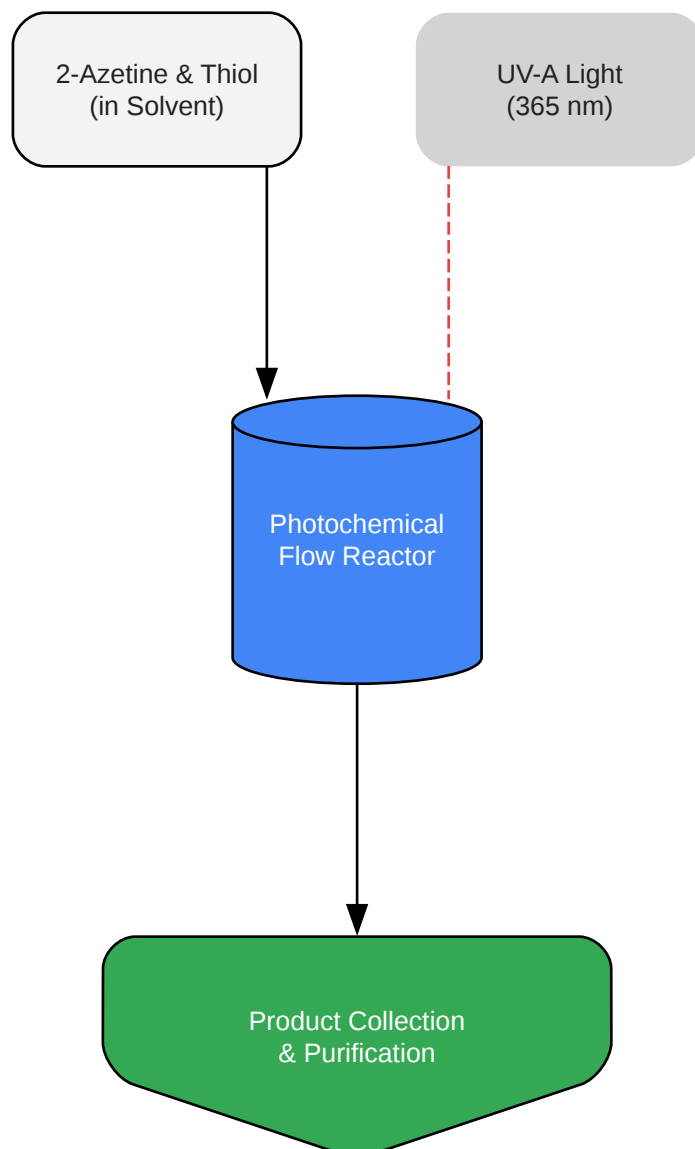
- The reaction solution is pumped through the photochemical reactor at a flow rate that allows for the desired residence time.
- The reaction mixture is irradiated with the UV-A lamp.
- The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography.

Visualizations



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Caption: Workflow for the continuous flow synthesis of 2-substituted azetines.



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Caption: General workflow for the photochemical flow thiolation of 2-azetines.

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